molecular formula C7H7N3O2S B1442185 Benzene, 1-azido-4-(methylsulfonyl)- CAS No. 85862-86-8

Benzene, 1-azido-4-(methylsulfonyl)-

Cat. No.: B1442185
CAS No.: 85862-86-8
M. Wt: 197.22 g/mol
InChI Key: HZFMOHIBTBOZRU-UHFFFAOYSA-N
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Description

Benzene, 1-azido-4-(methylsulfonyl)- is an organic compound characterized by the presence of an azide group (-N3) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring

Preparation Methods

Benzene, 1-azido-4-(methylsulfonyl)- can be synthesized through several methods. One common route involves the reaction of 4-nitrobenzenesulfonyl chloride with sodium azide in an appropriate solvent such as ethanol or methanol . The reaction typically proceeds under mild conditions and yields the desired azide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzene, 1-azido-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzene, 1-azido-4-(methylsulfonyl)- primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form stable compounds .

Comparison with Similar Compounds

Benzene, 1-azido-4-(methylsulfonyl)- can be compared with other azide-containing compounds, such as:

The uniqueness of Benzene, 1-azido-4-(methylsulfonyl)- lies in its combination of the azide and methanesulfonyl groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1-azido-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-6(3-5-7)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFMOHIBTBOZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728659
Record name 1-Azido-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85862-86-8
Record name 1-Azido-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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